
3,6-Dibromothiochroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromothiochroman-4-one is a heterocyclic compound that belongs to the class of thiochromanones It is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the thiochroman-4-one skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromothiochroman-4-one typically involves the bromination of thiochroman-4-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, making it more efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibromothiochroman-4-one undergoes various chemical reactions, including:
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxone® in water/ethanol mixture.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted thiochroman-4-one derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3,6-Dibromothiochroman-4-one involves its interaction with specific molecular targets. The bromine atoms and the thiochromanone skeleton play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
3,6-Dibromothiochroman-4-one can be compared with other thiochromanone derivatives:
Thiochroman-4-one: Lacks the bromine atoms, resulting in different reactivity and biological activity.
3-Bromothiochroman-4-one: Contains only one bromine atom,
Propriétés
Formule moléculaire |
C9H6Br2OS |
|---|---|
Poids moléculaire |
322.02 g/mol |
Nom IUPAC |
3,6-dibromo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H6Br2OS/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7H,4H2 |
Clé InChI |
UOSFBLJFYANCAB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=C(S1)C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester](/img/structure/B11829726.png)
![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)
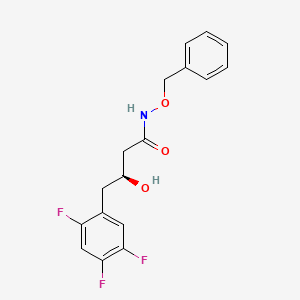
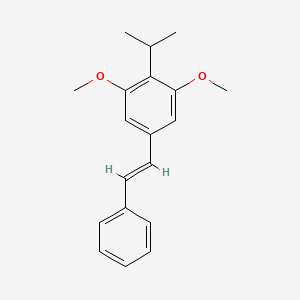

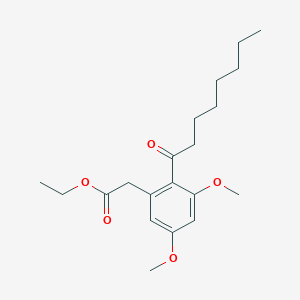

![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)
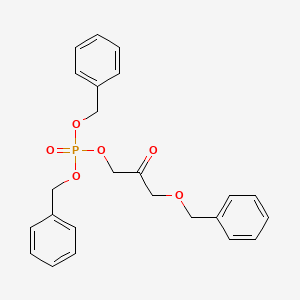
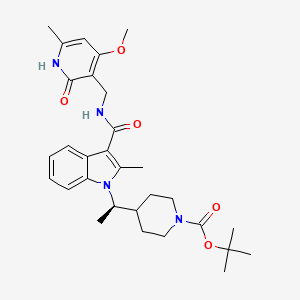
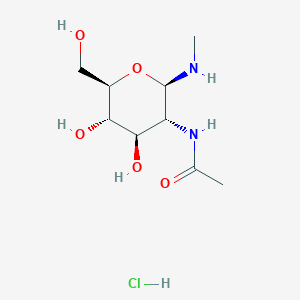
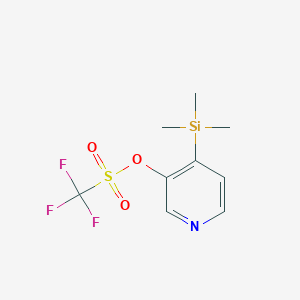
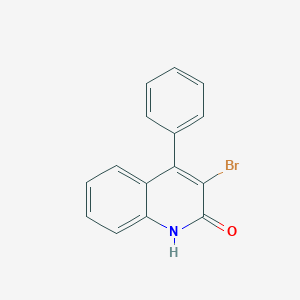
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)
